molecular formula C7H16Cl2N2 B13613158 rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans

rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans

Cat. No.: B13613158
M. Wt: 199.12 g/mol
InChI Key: HVGOESCUNGJJQE-GPJOBVNKSA-N
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Description

rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans: is a bicyclic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a diazabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure. Detailed synthetic routes can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans include other diazabicyclo derivatives, such as:

Uniqueness

The uniqueness of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans lies in its specific structural features and the resulting chemical properties. Its unique diazabicyclo framework allows for distinct reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-4-8-6-2-3-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1

InChI Key

HVGOESCUNGJJQE-GPJOBVNKSA-N

Isomeric SMILES

CN1CCN[C@H]2[C@H]1CC2.Cl.Cl

Canonical SMILES

CN1CCNC2C1CC2.Cl.Cl

Origin of Product

United States

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